4-(imidazol-1-ylmethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(imidazol-1-ylmethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide is a synthetic organic compound that features an imidazole ring, a methoxy-substituted tetrahydronaphthalene moiety, and a benzamide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(imidazol-1-ylmethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from simple precursors like glyoxal and ammonia.
Attachment of the imidazole ring to a benzyl group: Using a suitable alkylation reaction.
Synthesis of the methoxy-substituted tetrahydronaphthalene: Through a series of hydrogenation and methylation reactions.
Coupling of the benzyl-imidazole and tetrahydronaphthalene moieties: Using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the imidazole ring.
Reduction: Reduction reactions could target the imidazole ring or the benzamide group.
Substitution: The benzamide group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
- **Reduction
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-27-19-9-10-20-18(13-19)3-2-4-21(20)24-22(26)17-7-5-16(6-8-17)14-25-12-11-23-15-25/h5-13,15,21H,2-4,14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHVWDXPFFIPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.